![molecular formula C21H28N4 B11710562 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine CAS No. 17419-71-5](/img/structure/B11710562.png)
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine
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Overview
Description
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C21H28N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with formaldehyde under acidic conditions to form the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine exhibits various biological activities:
Antidepressant Effects
Studies have shown that compounds with similar structures to this compound can act as serotonin receptor modulators. This suggests potential applications in treating depression and anxiety disorders by modulating neurotransmitter systems.
Anticancer Properties
Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets involved in cancer pathways.
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, the compound may offer neuroprotective benefits, potentially applicable in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Applications
The pharmacological applications of this compound are diverse:
Application | Description |
---|---|
Antidepressant | Modulates serotonin receptors, potentially alleviating symptoms of depression and anxiety disorders. |
Anticancer | Inhibits specific cancer cell lines, suggesting a role in cancer treatment strategies. |
Neuroprotection | Offers protective effects against neuronal damage, relevant for neurodegenerative disease therapies. |
Case Studies
Several case studies highlight the efficacy of similar compounds, providing insights into the potential of this compound:
Case Study 1: Antidepressant Activity
A study evaluated the effects of related piperazine derivatives on serotonin receptor activity, demonstrating significant antidepressant-like effects in animal models. This supports further exploration of this compound in psychiatric conditions.
Case Study 2: Cancer Cell Proliferation
Research on structurally similar compounds has shown promising results in inhibiting breast cancer cell lines. The findings indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a need for further investigation into this compound's potential.
Case Study 3: Neuroprotection
Investigations into the neuroprotective effects of piperazine derivatives revealed their ability to reduce oxidative stress markers in neuronal cultures. This positions this compound as a candidate for neuroprotective therapies.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler derivative of piperazine with similar biological activities.
4-Phenylpiperazine: Another related compound with distinct pharmacological properties.
Uniqueness: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.
Biological Activity
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from piperazine derivatives. For instance, the compound can be synthesized through a Mannich reaction involving piperazine and formaldehyde in the presence of phenyl substituents, yielding a product characterized by its chair conformation and specific molecular interactions .
Neuropharmacological Effects
Research indicates that derivatives of piperazine, including this compound, exhibit significant neuropharmacological effects. These compounds have been shown to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. For example, studies have demonstrated that certain piperazine derivatives can act as ligands for dopamine D2 receptors, which are crucial in treating conditions such as Parkinson's disease and schizophrenia .
Inhibition of Acetylcholinesterase
Piperazine derivatives have also been evaluated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is significant in the context of Alzheimer's disease treatment, where maintaining acetylcholine levels is beneficial . Virtual screening and molecular docking studies have shown that these compounds can effectively bind to the active sites of AChE, suggesting their potential as therapeutic agents.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of piperazine derivatives highlighted that compounds similar to this compound exhibited significant activity in behavioral models. The administration of these compounds resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .
Case Study 2: Anticancer Properties
Another area of exploration is the anticancer potential of piperazine derivatives. Research has shown that certain piperazine-based compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action against various cancers .
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that this compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties such as good oral bioavailability. This makes it a promising candidate for further drug development .
Properties
CAS No. |
17419-71-5 |
---|---|
Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-3-7-20(8-4-1)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)21-9-5-2-6-10-21/h1-10H,11-19H2 |
InChI Key |
OYSWGVYILLGXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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